molecular formula C17H14FNO2 B185861 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 176204-51-6

2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid

Cat. No. B185861
Key on ui cas rn: 176204-51-6
M. Wt: 283.30 g/mol
InChI Key: MSECUWYFWKAGLD-UHFFFAOYSA-N
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Patent
US05965582

Procedure details

8.7 g (22.2 mMol) [1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester are dissolved in 50 ml ethanol. 110 ml 1N sodium hydroxide solution are added and the mixture heated for 1 hour at reflux. After cooling, the aqueous phase is washed with ether, acidulated with concentrated hydrochloric acid and the precipitate filtered.
Name
[1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(C[O:7][C:8](=[O:27])[CH2:9][C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[CH:11]=2)=CC=1.[OH-].[Na+]>C(O)C>[F:26][C:23]1[CH:24]=[CH:25][C:20]([CH2:19][N:12]2[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]([CH2:9][C:8]([OH:27])=[O:7])=[CH:11]2)=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
[1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester
Quantity
8.7 g
Type
reactant
Smiles
FC1=CC=C(COC(CC2=CN(C3=CC=CC=C23)CC2=CC=C(C=C2)F)=O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the aqueous phase is washed with ether
FILTRATION
Type
FILTRATION
Details
the precipitate filtered

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(CN2C=C(C3=CC=CC=C23)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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